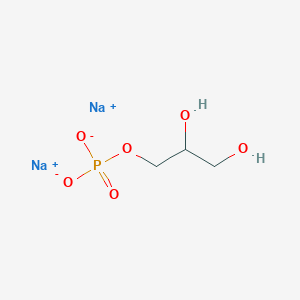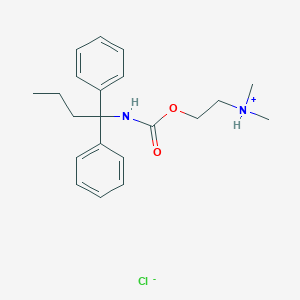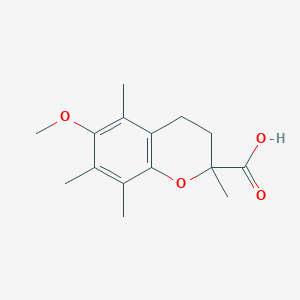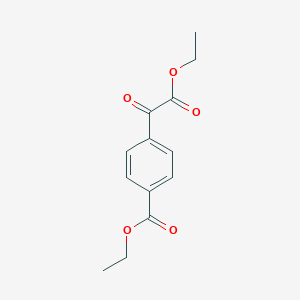
4-Metil-1-tetralona
Descripción general
Descripción
Entecavir es un análogo de la guanosina ciclopentil administrado por vía oral que se utiliza principalmente para el tratamiento de la infección crónica por el virus de la hepatitis B. Es un análogo de nucleósido que inhibe la polimerasa del virus de la hepatitis B, lo que lo hace efectivo para reducir la replicación viral y mejorar la función hepática en las personas afectadas .
Aplicaciones Científicas De Investigación
Entecavir tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
Entecavir funciona compitiendo con el sustrato natural desoxiguanosina trifosfato. Inhibe las tres actividades de la polimerasa del virus de la hepatitis B (transcriptasa inversa):
Imprimación de Bases: Previene el inicio de la síntesis de ADN viral.
Transcripción Inversa: Inhibe la transcripción inversa de la hebra negativa desde el ARN mensajero pregenómico.
Síntesis de Hebra Positiva: Bloquea la síntesis de la hebra positiva del ADN del virus de la hepatitis B
Compuestos Similares:
Lamivudina: Otro análogo de nucleósido utilizado para tratar la infección por el virus de la hepatitis B. Tiene una barrera más baja a la resistencia en comparación con entecavir.
Adefovir: Se utiliza para el tratamiento del virus de la hepatitis B, pero tiene un mecanismo de acción diferente y un mayor riesgo de nefrotoxicidad.
Tenofovir: Efectivo contra el virus de la hepatitis B, pero asociado con toxicidad ósea y renal.
Unicidad de Entecavir: Entecavir es único debido a su alta barrera genética a la resistencia, lo que lo convierte en la opción preferida para el tratamiento a largo plazo de la infección crónica por el virus de la hepatitis B. También tiene un perfil de seguridad favorable y es efectivo para reducir la carga viral y mejorar la función hepática .
Entecavir continúa siendo un compuesto vital en el tratamiento de la infección por el virus de la hepatitis B y tiene un gran potencial para futuras aplicaciones en medicina e investigación.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: Entecavir se sintetiza a partir de 4-trimetilsilil-3-butin-2-ona y acroleína. Los pasos clave en su preparación incluyen:
Reacción Estequiométrica de Aldol con Boro: Este paso forma el esqueleto de carbono acíclico de la porción metilenciclopentano.
Ciclización: Esto se logra a través de una adición radical intramolecular catalizada por Cp2TiCl de un epóxido a un alquino.
Acoplamiento con un Derivado de Purina: Este paso final se lleva a cabo utilizando una reacción de Mitsunobu.
Métodos de Producción Industrial: La producción industrial de entecavir implica rutas sintéticas similares, pero a mayor escala, asegurando alta pureza y rendimiento. También se han desarrollado enfoques de química verde para minimizar el impacto ambiental durante la producción .
Análisis De Reacciones Químicas
Tipos de Reacciones: Entecavir experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Entecavir puede oxidarse bajo condiciones específicas para formar varios derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de la molécula de entecavir.
Sustitución: Entecavir puede sufrir reacciones de sustitución, particularmente en la porción de guanosina.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de litio y aluminio.
Sustitución: Las condiciones a menudo involucran reactivos nucleófilos y catalizadores para facilitar las reacciones de sustitución.
Productos Principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de entecavir que pueden tener propiedades farmacológicas alteradas .
Comparación Con Compuestos Similares
Lamivudine: Another nucleoside analog used to treat hepatitis B virus infection. It has a lower barrier to resistance compared to entecavir.
Adefovir: Used for hepatitis B virus treatment but has a different mechanism of action and a higher risk of nephrotoxicity.
Tenofovir: Effective against hepatitis B virus but associated with bone and renal toxicity.
Uniqueness of Entecavir: Entecavir is unique due to its high genetic barrier to resistance, making it a preferred choice for long-term treatment of chronic hepatitis B virus infection. It also has a favorable safety profile and is effective in reducing viral load and improving liver function .
Entecavir continues to be a vital compound in the treatment of hepatitis B virus infection and holds promise for further applications in medicine and research.
Propiedades
IUPAC Name |
4-methyl-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8-6-7-11(12)10-5-3-2-4-9(8)10/h2-5,8H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLHDEROUKFEMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601315410 | |
| Record name | 4-Methyl-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601315410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19832-98-5 | |
| Record name | 4-Methyl-1-tetralone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19832-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydro-4-methylnaphthalen-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019832985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-1-tetralone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65631 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methyl-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601315410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydro-4-methylnaphthalen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.399 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![THIAZOLO[5,4-B]PYRIDINE-2(1H)-THIONE, 5-METHOXY- (9CI)](/img/structure/B8823.png)
![4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile](/img/structure/B8825.png)



![4,6,14-trimethyl-3,7,14,18-tetrazatetracyclo[9.7.0.02,8.012,17]octadeca-1(11),2(8),3,6,9,12(17)-hexaene](/img/structure/B8840.png)


![tert-butyl N-[(E)-1-fluoro-5-hydroxypent-3-en-2-yl]carbamate](/img/structure/B8847.png)





